N-[2-[(3-chlorophenyl)methylsulfanyl]ethyl]-2-phenylacetamide
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Overview
Description
N-[2-[(3-chlorophenyl)methylsulfanyl]ethyl]-2-phenylacetamide is an organic compound that features a chlorophenyl group, a sulfanyl group, and a phenylacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-[(3-chlorophenyl)methylsulfanyl]ethyl]-2-phenylacetamide typically involves the reaction of 3-chlorobenzyl mercaptan with 2-bromoethyl phenylacetamide under basic conditions. The reaction proceeds via a nucleophilic substitution mechanism where the sulfanyl group attacks the bromoethyl group, leading to the formation of the desired product.
Industrial Production Methods
In an industrial setting, the synthesis can be scaled up by using continuous flow reactors to ensure consistent reaction conditions and high yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[2-[(3-chlorophenyl)methylsulfanyl]ethyl]-2-phenylacetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The amide group can be reduced to form amines.
Substitution: The chlorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like nitrating agents or halogenating agents.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[2-[(3-chlorophenyl)methylsulfanyl]ethyl]-2-phenylacetamide involves its interaction with specific molecular targets. The sulfanyl group can form covalent bonds with thiol groups in proteins, potentially affecting their function. The phenylacetamide moiety may interact with various receptors or enzymes, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
- N-[2-[(4-chlorophenyl)methylsulfanyl]ethyl]-2-phenylacetamide
- N-[2-[(3-bromophenyl)methylsulfanyl]ethyl]-2-phenylacetamide
- N-[2-[(3-chlorophenyl)methylsulfanyl]ethyl]-2-(4-methylphenyl)acetamide
Uniqueness
N-[2-[(3-chlorophenyl)methylsulfanyl]ethyl]-2-phenylacetamide is unique due to the specific positioning of the chlorophenyl and sulfanyl groups, which can influence its reactivity and biological activity. The presence of the chlorophenyl group can enhance its electrophilic properties, making it more reactive in certain chemical reactions.
Properties
IUPAC Name |
N-[2-[(3-chlorophenyl)methylsulfanyl]ethyl]-2-phenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClNOS/c18-16-8-4-7-15(11-16)13-21-10-9-19-17(20)12-14-5-2-1-3-6-14/h1-8,11H,9-10,12-13H2,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQPQQYNJLGFAHC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)NCCSCC2=CC(=CC=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClNOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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